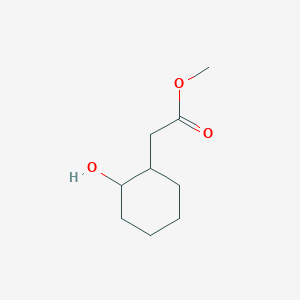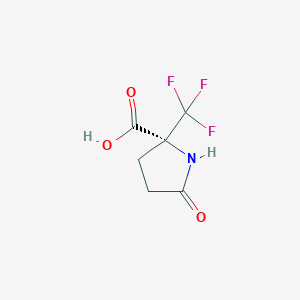![molecular formula C9H14N4 B13074833 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13074833.png)
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,7,11-Tetraazatricyclo[7400,2,6]trideca-3,5-diene is a complex organic compound characterized by its unique tricyclic structure containing multiple nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tricyclic structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. The process also involves purification steps to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene
- tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
Uniqueness
This compound is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C9H14N4 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene |
InChI |
InChI=1S/C9H14N4/c1-2-10-5-7-6-12-9-11-3-4-13(9)8(1)7/h3-4,7-8,10H,1-2,5-6H2,(H,11,12) |
InChI-Schlüssel |
ACIYWVMMLJAWIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2C1N3C=CN=C3NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


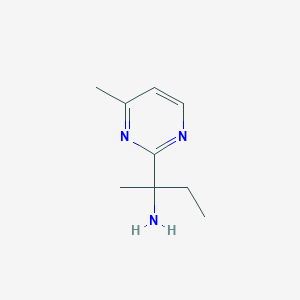
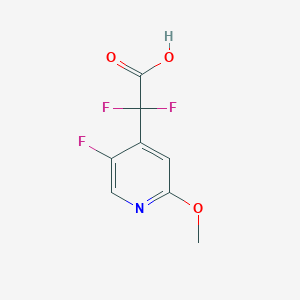
![2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide](/img/structure/B13074759.png)
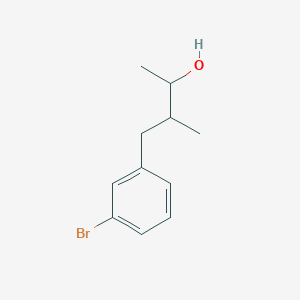
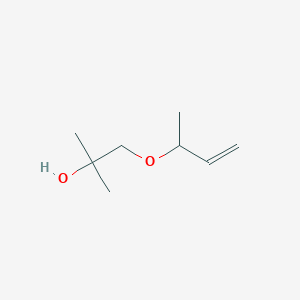
![5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B13074778.png)
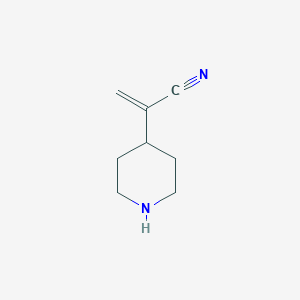

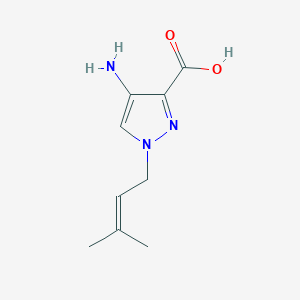
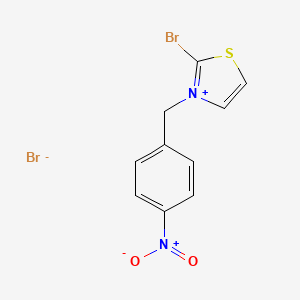
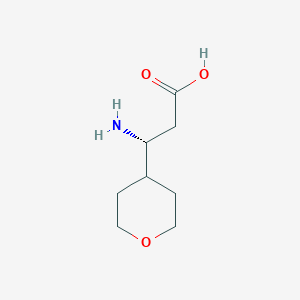
![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)
